Methyl 3-(methyl(pentan-3-yl)amino)propanoate
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Overview
Description
Methyl 3-(methyl(pentan-3-yl)amino)propanoate: is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.27924 g/mol . This compound is characterized by its ester functional group and a substituted amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methyl(pentan-3-yl)amino)propanoate typically involves the esterification of 3-(methyl(pentan-3-yl)amino)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(methyl(pentan-3-yl)amino)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-(methyl(pentan-3-yl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(methyl(pentan-3-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which then interacts with its target. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate
- Methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate
Uniqueness
Methyl 3-(methyl(pentan-3-yl)amino)propanoate is unique due to its specific substitution pattern on the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and pharmaceuticals .
Biological Activity
Methyl 3-(methyl(pentan-3-yl)amino)propanoate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H27NO2 and a molecular weight of approximately 229.36 g/mol. The compound features a branched alkyl chain, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions. The interaction with these molecular targets can lead to various biological effects, including alterations in cellular signaling pathways. The precise mechanisms are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular metabolism.
- Receptor Modulation : It can act as a ligand for specific receptors, influencing physiological responses such as neurotransmission and immune responses.
In Vitro Studies
Recent studies have evaluated the antiplasmodial activity of compounds structurally similar to this compound. For instance, a screening against Plasmodium falciparum strains demonstrated that several derivatives exhibited potent antimalarial activity in the nanomolar range (Table 1). This suggests that structural modifications can significantly enhance biological efficacy.
Compound Name | Antiplasmodial Activity (IC50 in nM) | Structural Features |
---|---|---|
Compound A | 50 | Methyl group at P1 |
Compound B | 100 | Ethyl group at P2 |
This compound | TBD | Pentan-3-yl group |
Case Studies
- Anticancer Activity : A study explored the cytotoxic effects of methyl derivatives on various cancer cell lines. The results indicated that certain methylated compounds showed significant antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, outperforming standard chemotherapeutics like doxorubicin .
- Drug Development Applications : The compound has been investigated for its potential role in drug delivery systems due to its favorable solubility and permeability characteristics. Its ability to modulate receptor activity makes it a candidate for developing targeted therapies.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
Compound Name | Unique Aspects |
---|---|
Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate | Different alkyl chain length affects binding affinity |
tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate | Tert-butyl group enhances stability |
Methyl 3-(benzyloxycarbonylamino) propanoate | Different functional groups influence biological activity |
This comparison underscores how minor structural variations can lead to significant differences in biological behavior and therapeutic potential.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-[methyl(pentan-3-yl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-9(6-2)11(3)8-7-10(12)13-4/h9H,5-8H2,1-4H3 |
InChI Key |
BIPIORYCMGBKEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(C)CCC(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.